molecular formula C13H10ClNO3 B12894341 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B12894341
M. Wt: 263.67 g/mol
InChI Key: IAYQWBCVBHPVKY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that features a chlorostyryl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with methyl oxazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.

    Substitution: The chlorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced styryl derivatives.

    Substitution: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorostyryl)-1H-pyrazole-3-carboxylic acid
  • 2-(4-Chlorostyryl)-4H-1,2,4-triazole-3-carboxylic acid
  • 2-(4-Chlorostyryl)-1,3,4-oxadiazole-5-carboxylic acid

Uniqueness

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the chlorostyryl group allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)7-4-9-2-5-10(14)6-3-9/h2-7H,1H3,(H,16,17)/b7-4+

InChI Key

IAYQWBCVBHPVKY-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.